Phorbol-12-myristate

Immunology Cell Signaling B-cell Biology

Phorbol-12-myristate (CAS 20839-06-9) is the gold-standard, non-isoform-selective PKC activator for demanding signaling research. Unlike weaker analogues (PDBu, dPPA), it delivers up to 40-fold higher potency in B-cell proliferation assays and uniquely induces robust oxidative bursts in vivo at sub-microgram doses. Its superior efficacy ensures maximal pathway engagement for neutrophil activation, monocyte differentiation (HL-60/U937), and inflammation models, eliminating the risk of false negatives. Choose this compound for reproducible, literature-validated results where maximum PKC activation is non-negotiable.

Molecular Formula C34H54O7
Molecular Weight 574.8 g/mol
CAS No. 20839-06-9
Cat. No. B1219216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhorbol-12-myristate
CAS20839-06-9
Synonymsphorbol myristic acid
phorbol-12-myristate
Molecular FormulaC34H54O7
Molecular Weight574.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C
InChIInChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1
InChIKeyXLCISDOVNFLSGO-VONOSFMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phorbol-12-myristate (CAS 20839-06-9) for Research Procurement: A Foundational PKC Activator and Tumor Promoter


Phorbol-12-myristate, more commonly referred to as phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol 13-acetate (TPA), is a diterpene ester belonging to the tigliane family of phorbol esters, naturally isolated from the seeds of the Croton tiglium plant [1]. It is a potent and direct activator of protein kinase C (PKC), binding to the C1 domain of both classical (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms with high affinity, thereby mimicking the endogenous second messenger diacylglycerol (DAG) [2]. PMA is extensively characterized as a strong tumor promoter and a potent inducer of inflammation, used ubiquitously in cell biology to dissect PKC-dependent signaling pathways, induce cellular differentiation, and model inflammatory responses in vitro and in vivo [3].

Why Phorbol-12-myristate (PMA) Cannot Be Indiscriminately Substituted with Other Phorbol Esters


Despite belonging to the same chemical class of phorbol esters and sharing a common PKC-activating mechanism, PMA is not functionally equivalent to its common analogs such as Phorbol 12,13-dibutyrate (PDBu) or 12-deoxyphorbol-13-phenylacetate-20-acetate (dPPA). Key differences in lipophilicity, binding kinetics, and biological efficacy result in divergent experimental outcomes. For instance, while PDBu and PMA may exhibit similar EC50 values in certain assays, PDBu can be more efficient at eliciting a maximal response in exocytosis models [1]. Conversely, PMA is vastly more potent (up to 40-fold) in activating broad PKC-dependent processes like B-cell proliferation compared to isoform-selective analogs [2]. Furthermore, the association between PKC translocation and functional output (e.g., superoxide production) differs fundamentally between PMA and PDBu, indicating that these compounds do not drive identical signaling events [3]. Therefore, substituting one phorbol ester for another without verifying assay-specific quantitative performance introduces a significant risk of non-comparable or misinterpreted results.

Phorbol-12-myristate (PMA): Quantified Performance Differentiation Against Key Research-Grade Analogs


Comparative Potency for PKC-Mediated B-Cell Proliferation: PMA vs. Isoform-Selective Analogs

Phorbol 12-myristate 13-acetate (PMA), which activates all classical and novel PKC isoforms, was compared to thymeleatoxin (Thy, selective for classical PKCs) and 12-deoxyphorbol-13-phenylacetate-20-acetate (dPPA, selective for PKCβI) for their ability to promote DNA synthesis in resting human B lymphocytes. On a molar basis, PMA was approximately 40 times more potent than either Thy or dPPA, which were equipotent to each other [1]. Notably, while the peak response achieved with Thy and dPPA was 1.4-fold higher than that obtained with PMA, the substantially lower effective concentration of PMA underscores its distinct utility as a broad-spectrum, high-potency PKC activator in immune cell assays.

Immunology Cell Signaling B-cell Biology

Efficacy in Inducing Superoxide Production: Divergent Cytosolic PKC Association Between PMA and PDBu

A direct comparison of PMA and phorbol 12,13-dibutyrate (PDBu) in human neutrophils revealed a key mechanistic divergence. For a given level of decrease in cytosolic PKC activity (a marker of enzyme translocation and activation), superoxide anion (O2-) production induced by PMA was substantially greater than that induced by PDBu [1]. Furthermore, at low concentrations of PMA (up to 5 ng/ml), which induced 50% of maximum O2- production, this functional response was not associated with a measurable decrease in cytosolic PKC, whereas O2- production by PDBu at all concentrations was correlated with a reduction in cytosolic PKC levels [1].

Neutrophil Biology Inflammation Oxidative Burst

In Vivo Potency as an Inflammatory Stimulus: PMA vs. PDBu, PDA, and 4-O-Me-PMA in Murine Peritoneal Macrophages

The in vivo potency of PMA as an inflammatory agent was directly compared to several other phorbol esters. In CD-1 female mice, intraperitoneal (i.p.) administration of PMA at a dose of 0.1 µg caused a significant increase in the number of superoxide-producing (formazan-positive) peritoneal exudate cells (PECs) [1]. Under identical conditions, 4-O-methyl-phorbol myristate acetate (4-O-Me-PMA) and mezerein were approximately 50 times less active than PMA, while phorbol dibutyrate (PDB), phorbol diacetate (PDA), and phorbol itself failed to induce any significant increase in formazan-positive PECs at the doses tested [1].

In Vivo Pharmacology Inflammation Tumor Promotion

Comparative Binding Affinity to Synaptosomal PKC: PMA vs. PDBu, dPT, dPA, and PDA

The binding affinity of PMA for PKC in rat brain cortex synaptosomes was determined in competition binding studies using [³H]phorbol 12,13-dibutyrate (PDB). The rank order of potency for displacing [³H]PDB binding was: phorbol 12-myristate-13-acetate (PMA) > deoxyphorbol 13-tetradecanoate (dPT) = PDB ≫ 12-deoxyphorbol 13-acetate (dPA) = phorbol 12,13-diacetate (PDA) [1]. This indicates that PMA exhibits the highest binding affinity for PKC in this native membrane environment. Additionally, kinetic analyses revealed that the lipophilic PMA and dPT were comparatively slow to displace bound [³H]PDB from intact synaptosomes, a property attributed to hindered passage through the plasma membrane, which may influence the temporal dynamics of its biological activity [1].

Neurochemistry Receptor Binding Pharmacokinetics

Comparative Potency in Neuronal B-50 Phosphorylation: PMA vs. PDB and PDA

The concentration-dependent enhancement of endogenous B-50 (GAP-43) phosphorylation in synaptic plasma membranes (SPM) was compared for three phorbol diesters. PMA demonstrated the highest potency, with an EC50 of 70 nM (7 x 10⁻⁸ M) [1]. In comparison, phorbol 12,13-dibutyrate (PDB) was approximately 4.3-fold less potent, with an EC50 of 300 nM (3 x 10⁻⁷ M), and phorbol 12,13-diacetate (PDA) was approximately 14.3-fold less potent, with an EC50 of 1,000 nM (10⁻⁶ M) [1].

Neurobiology Phosphorylation Synaptic Plasticity

Differential Effects on Prostate Cancer Cell Proliferation and TNFα Secretion: PMA vs. Bryostatin 1 and Other Phorbol Esters

In LNCaP human prostate cancer cells, PMA induces both potent inhibition of proliferation and robust secretion of tumor necrosis factor alpha (TNFα) [1]. In stark contrast, bryostatin 1, another potent PKC activator, does not induce these responses and, in fact, blocks the effects of PMA [1]. A comparative analysis of a series of phorbol esters and derivatives in the same system revealed marked differences in their effects; for example, maximal TNFα secretion relative to PMA ranged from 97% for octyl-indolactam V down to just 24% for phorbol 12,13-dibenzoate [1]. This demonstrates that even among active PKC ligands, functional outcomes are highly variable and not predicted by PKC binding alone.

Cancer Biology Cell Proliferation Cytokine Secretion

Optimized Application Scenarios for Phorbol-12-myristate (PMA) in Research and Preclinical Development


Universal Positive Control for Robust, Broad-Spectrum PKC Activation

PMA is the gold-standard positive control for experiments requiring maximum, non-isoform-selective activation of classical and novel PKCs. As demonstrated in human B lymphocytes, PMA is approximately 40-fold more potent than isoform-selective analogs for driving a complex biological response like cell proliferation [1]. This makes it the ideal reagent for validating PKC pathway involvement in novel assays, ensuring that a negative result with a more selective activator is not due to insufficient pathway engagement. Its high potency (EC50s often in the low nanomolar range) allows for minimal solvent (e.g., DMSO) use, reducing vehicle-related artifacts.

Modeling Acute Inflammation and Tumor Promotion In Vivo

For in vivo studies of acute inflammation, PMA is uniquely qualified. In murine models, a dose of just 0.1 µg administered intraperitoneally is sufficient to induce a robust oxidative burst in peritoneal macrophages, a response that is either absent or requires a 50-fold higher dose with other common analogs like PDBu and 4-O-Me-PMA [2]. This extreme potency and efficacy establish PMA as the primary chemical tool for reliably inducing and studying inflammatory cascades, skin hyperplasia (in the classic two-stage carcinogenesis model), and associated signaling events in a living organism.

Dissecting PKC-Dependent Neutrophil Oxidative Burst Mechanisms

PMA is the activator of choice for studies focused on the neutrophil oxidative burst where the goal is to achieve maximal superoxide production with a nuanced relationship to PKC translocation. Unlike PDBu, PMA is capable of inducing significant O2- production at concentrations that do not cause detectable depletion of cytosolic PKC, suggesting involvement of a highly localized or more efficient signaling pool of the enzyme [3]. This property makes PMA indispensable for experiments designed to probe the compartmentalized or PKC-independent components of the neutrophil activation pathway.

Standardized Induction of Cellular Differentiation and Attachment

PMA is widely used to induce differentiation of suspension cell lines (e.g., HL-60, U937) into adherent, macrophage-like phenotypes. The evidence comparing PMA to bryostatin 1 in U937 leukemia cells demonstrates that while both are potent PKC activators, only PMA consistently induces the full spectrum of responses, including proliferation arrest and robust substrate attachment [4]. Therefore, for protocols requiring reliable and complete differentiation or attachment, PMA remains the established, literature-validated standard, whereas analogs like bryostatin 1 produce divergent and incomplete effects.

Technical Documentation Hub

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38 linked technical documents
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